molecular formula C21H22N2O3 B2721064 4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 898463-24-6

4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide

Cat. No.: B2721064
CAS No.: 898463-24-6
M. Wt: 350.418
InChI Key: CJRGYQGDDIJSFO-UHFFFAOYSA-N
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Description

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .


Synthesis Analysis

A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .


Molecular Structure Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The addition of a spiro junction at the C2 position of the chroman-4-one molecule causes a significant change in the structure of the molecule .


Chemical Reactions Analysis

The synthesis of spiro[chromane-2,4’-piperidine]-4(3H)-one-derived compounds has seen remarkable development over the past several years . The process usually involves the simultaneous reactions of condensation and cyclization .

Scientific Research Applications

Spiropiperidines in Drug Discovery

Spiropiperidines have become increasingly popular in drug discovery programs due to their three-dimensional chemical space exploration potential. The synthesis strategies for 2-, 3-, and 4-spiropiperidines, which are relevant for their applications in drug discovery, are divided based on the synthetic strategy, including the formation of the spiro-ring on a preformed piperidine ring and vice versa. These compounds are synthesized for natural product routes and drug discovery projects, indicating their potential for pharmaceutical applications (Griggs, Tape, & Clarke, 2018).

Spiro Compounds in Advanced Materials

Spiro compounds like spiropyrans and spirooxazines have been explored for their applications in composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials. These studies highlight the transformative nature of spiropyrans/spirooxazines under different stimuli, leading to the development of novel multifunctional materials. This suggests potential applications of 4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide in the development of advanced materials and sensing technologies (Xia, Xie, & Zou, 2017).

Antioxidant Activities of Spirocyclic Compounds

Spirocyclic compounds, including spiropiperidines, have been identified for their antioxidant activities, which are important in the context of drug development for diseases associated with oxidative stress. The review on spiro compounds' antioxidant activities provides an overview of their synthesis and biological activities, underscoring the therapeutic potential of spirocyclic derivatives in addressing oxidative stress-related diseases (Acosta-Quiroga et al., 2021).

Future Directions

Given the therapeutic potential of spiro[chromane-2,4’-piperidine]-4(3H)-one compounds, future research could focus on the development of novel compounds with this scaffold, including “4-oxo-N-(p-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide”, for various pharmacological applications .

Properties

IUPAC Name

N-(4-methylphenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-6-8-16(9-7-15)22-20(25)23-12-10-21(11-13-23)14-18(24)17-4-2-3-5-19(17)26-21/h2-9H,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRGYQGDDIJSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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